molecular formula C13H8FIN2O2S B1291001 1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1001413-99-5

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1291001
CAS RN: 1001413-99-5
M. Wt: 402.18 g/mol
InChI Key: KUIWDKYKFUDNNA-UHFFFAOYSA-N
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Description

The compound "1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" is a multifaceted molecule that incorporates several functional groups, including a benzenesulfonyl group, a fluorine atom, and an iodine atom on a pyrrolopyridine scaffold. This structure suggests potential for diverse chemical reactivity and biological activity, as evidenced by research on related compounds. For instance, benzenesulfonylhydrazone derivatives have shown antineoplastic activity in leukemia models , while benzenesulfonamide derivatives have been investigated for their binding affinity against human carbonic anhydrases, which are relevant in cancer research .

Synthesis Analysis

The synthesis of complex molecules like "1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" often involves multi-step reactions and the use of organotin compounds as intermediates. For example, bis(trimethylstannyl)benzenes and bis(trimethylstannyl)pyridines can react with borane to yield diboronic acids, which are useful intermediates in various coupling reactions . Additionally, the synthesis of pyrido[1,2-a]benzimidazole derivatives through a one-pot, four-component reaction demonstrates the complexity and creativity required in synthesizing polysubstituted pyridine derivatives .

Molecular Structure Analysis

The molecular structure of "1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" is likely to be characterized by the presence of electron-withdrawing groups such as the sulfonyl and halogen atoms, which can influence the electronic properties of the molecule. Computational methods like the CNDO method have been used to calculate transition energies and oscillator strengths for similar compounds, providing insights into their electronic spectra .

Chemical Reactions Analysis

The presence of reactive functional groups in "1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" suggests that it could participate in a variety of chemical reactions. For instance, the iodine atom could be utilized in cross-coupling reactions, while the benzenesulfonyl group could be involved in sulfonation reactions or act as a leaving group in nucleophilic substitution reactions. The fluorine atom adds another dimension of reactivity, as it can influence the acidity of adjacent protons and participate in halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine" would be influenced by its molecular structure. The presence of both electron-withdrawing and electron-donating groups can affect its solubility, boiling point, and melting point. The steric hindrance provided by the substituents could also influence its reactivity and the selectivity of its reactions. The compound's spectroscopic properties, such as UV-Vis and NMR spectra, would be key in its characterization and would be affected by the nature of its substituents .

Scientific Research Applications

Synthesis of Complex Compounds

The compound is involved in the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones through [3 + 2] cycloaddition reactions, offering a novel class of compounds with significant yields and regioselectivity (Gao & Lam, 2008).

Material Science and Conductivity

This chemical serves as a precursor for star-shaped pyrrole-fused tetrathiafulvalene oligomers, which are synthesized via S(N)Ar reactions. The oligomers exhibit unique redox, self-assembling, and conductive properties, significantly contributing to material science and electronics (Takase et al., 2011).

Novel Synthesis Methods

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is central in developing concise and efficient synthesis routes for complex structures like 4-fluoro-1H-pyrrolo[2,3-b]pyridine, showcasing the potential for streamlined and innovative synthesis methodologies (Thibault et al., 2003).

Organic Reactions in Ionic Liquids

The compound is part of studies exploring organic reactions in ionic liquids, specifically focusing on the highly regioselective N-substitution of pyrrole. This research contributes to understanding reaction mechanisms and improving yield efficiencies in organic synthesis (Le et al., 2004).

properties

IUPAC Name

1-(benzenesulfonyl)-5-fluoro-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIWDKYKFUDNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640127
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS RN

1001413-99-5
Record name 1-(Benzenesulfonyl)-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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